S63845: A Deep Dive into its Mechanism of Action in Apoptosis
S63845: A Deep Dive into its Mechanism of Action in Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins that regulate this process is the B-cell lymphoma 2 (BCL-2) family. This family consists of both pro-apoptotic proteins (e.g., BAX, BAK, BIM) and anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1). In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to survive and proliferate. Myeloid cell leukemia 1 (MCL-1) has emerged as a critical anti-apoptotic protein frequently overexpressed in a wide range of hematological and solid tumors, making it a prime target for therapeutic intervention.[1][2][3] S63845 is a potent and highly selective small-molecule inhibitor of MCL-1 that has shown significant promise in preclinical cancer models.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of S63845 in inducing apoptosis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Releasing the Brakes on Apoptosis
S63845 functions as a BH3 mimetic, a class of drugs designed to mimic the action of the BH3-only proteins, which are the natural antagonists of anti-apoptotic BCL-2 family members.[4] The core mechanism of S63845 can be summarized in the following steps:
-
Selective Binding to MCL-1: S63845 is engineered to bind with high affinity and selectivity to a hydrophobic groove on the MCL-1 protein, known as the BH3-binding groove.[1][4] This binding is highly specific, with minimal interaction with other anti-apoptotic proteins like BCL-2 or BCL-XL.[4][5]
-
Disruption of MCL-1/Pro-Apoptotic Protein Interactions: In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters pro-apoptotic effector proteins, primarily BAX and BAK, preventing them from initiating the apoptotic cascade.[4] By occupying the BH3-binding groove, S63845 competitively displaces BAX and BAK from MCL-1.[4][6]
-
Activation of BAX and BAK: Once liberated from MCL-1, BAX and BAK are free to activate. This activation involves a conformational change that leads to their oligomerization within the outer mitochondrial membrane.[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the outer mitochondrial membrane, disrupting its integrity.[1][4]
-
Release of Pro-Apoptotic Factors: MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[6]
-
Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[7]
-
Execution of Apoptosis: The executioner caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[4]
This direct and potent mechanism allows S63845 to selectively kill cancer cells that are highly dependent on MCL-1 for their survival.[1][3]
Quantitative Data
The potency and selectivity of S63845 have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Selectivity of S63845
| Target Protein | Binding Affinity (Kd) | Reference |
| Human MCL-1 | 0.19 nM | [4][5][8] |
| Human BCL-2 | No discernible binding | [4][5] |
| Human BCL-XL | No discernible binding | [4][5] |
| Mouse MCL-1 | ~6-fold lower affinity than human MCL-1 | [5] |
Table 2: In Vitro Cellular Activity of S63845 (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 Range | Reference(s) |
| Multiple Myeloma | H929, AMO1, and others | <0.1 µM (highly sensitive lines) | [4] |
| Acute Myeloid Leukemia (AML) | MV4-11 and others | 4–233 nM | [4] |
| Lymphoma | Various cell lines | <0.1 µM (highly sensitive lines) | [4] |
| Solid Tumors | Limited sensitivity as monotherapy | >1 µM (generally) | [9] |
Table 3: In Vivo Efficacy of S63845 in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Eµ-Myc Mouse Lymphoma | 25 mg/kg, i.v., 5 days | 70% of mice cured | [4] |
| MV4-11 Human AML Xenograft | 12.5 mg/kg | 86% max tumor growth inhibition | [4] |
| RPMI-8226 Multiple Myeloma Xenograft | 12.5 mg/kg, i.v., weekly | Potent anti-myeloma activity | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the S63845 mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of S63845's mechanism of action.
Co-Immunoprecipitation to Demonstrate Disruption of MCL-1/BAK Interaction
This protocol is adapted from methodologies used to show that S63845 disrupts the interaction between MCL-1 and pro-apoptotic proteins.[5]
1. Cell Culture and Treatment:
-
Culture HeLa cells or another suitable cell line (e.g., H929 for multiple myeloma) in appropriate media.
-
Transduce cells with constructs expressing Flag-tagged MCL-1.
-
Treat the cells with varying concentrations of S63845 (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (DMSO) for 4 hours.
2. Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 1% CHAPS in TBS) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
4. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Flag (for MCL-1), BAX, and BAK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Expected Outcome: A dose-dependent decrease in the amount of BAX and BAK co-immunoprecipitated with Flag-MCL-1 in S63845-treated cells compared to the vehicle control, demonstrating the disruption of the protein-protein interaction.
Caspase-Glo® 3/7 Assay for Measuring Caspase Activity
This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega, a widely used method to quantify caspase activity.[11][12]
1. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well white-walled plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of S63845 concentrations for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.
2. Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
3. Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Expected Outcome: A dose-dependent increase in luminescence in S63845-treated cells, indicating the activation of caspase-3 and -7.
Annexin V Staining for Detection of Apoptosis by Flow Cytometry
This protocol outlines the use of Annexin V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis.[1][5][6]
1. Cell Preparation and Treatment:
-
Culture cells and treat them with S63845 as described for the caspase assay.
-
Harvest both adherent and floating cells.
2. Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of a viability dye such as propidium iodide (PI) or 7-AAD.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Expected Outcome: An increase in the percentage of Annexin V-positive cells (and Annexin V-positive/PI-negative cells, indicating early apoptosis) in the S63845-treated population compared to controls.
Conclusion
S63845 represents a significant advancement in the targeted therapy of cancers dependent on MCL-1 for survival. Its highly specific mechanism of action, which involves the direct inhibition of MCL-1 and the subsequent unleashing of the intrinsic apoptotic pathway, has been robustly demonstrated through a variety of preclinical studies. The quantitative data on its binding affinity and cellular potency underscore its potential as a powerful therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of S63845 and other BH3 mimetics. As our understanding of the intricacies of apoptosis regulation continues to grow, molecules like S63845 will undoubtedly play a crucial role in the development of more effective and personalized cancer treatments.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. phnxflow.com [phnxflow.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
